molecular formula C14H21NO3 B13579487 Tert-butyl 2-hydroxy-1-o-tolylethylcarbamate

Tert-butyl 2-hydroxy-1-o-tolylethylcarbamate

Cat. No.: B13579487
M. Wt: 251.32 g/mol
InChI Key: OGCOAZIGHZKWMH-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-hydroxy-1-(2-methylphenyl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a hydroxy group, and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-hydroxy-1-(2-methylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate phenyl-substituted epoxide or halohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the carbamate nitrogen attacks the electrophilic carbon of the epoxide or halohydrin, leading to the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as cesium carbonate or tetrabutylammonium iodide can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which tert-butyl N-[2-hydroxy-1-(2-methylphenyl)ethyl]carbamate exerts its effects involves the formation and cleavage of the carbamate group. The carbamate group can be hydrolyzed under acidic or basic conditions, releasing the amine and the corresponding alcohol or phenol. This property is exploited in organic synthesis to protect amines during multi-step reactions .

Comparison with Similar Compounds

  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
  • N-Boc-ethanolamine

Comparison:

The uniqueness of tert-butyl N-[2-hydroxy-1-(2-methylphenyl)ethyl]carbamate lies in its combination of steric hindrance and reactivity, making it a versatile compound in various chemical and industrial applications.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-[2-hydroxy-1-(2-methylphenyl)ethyl]carbamate

InChI

InChI=1S/C14H21NO3/c1-10-7-5-6-8-11(10)12(9-16)15-13(17)18-14(2,3)4/h5-8,12,16H,9H2,1-4H3,(H,15,17)

InChI Key

OGCOAZIGHZKWMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CO)NC(=O)OC(C)(C)C

Origin of Product

United States

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